
3,4,5-Trimethoxybenzoyl chloride
Overview
Description
3,4,5-Trimethoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO4. It is a derivative of benzoic acid, where three methoxy groups are attached to the benzene ring at the 3, 4, and 5 positions, and a chloride group is attached to the carbonyl carbon. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various esters and amides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzoyl chloride can be synthesized from 3,4,5-trimethoxybenzoic acid by reacting it with thionyl chloride (SOCl2). The reaction typically involves heating the acid with thionyl chloride, which results in the formation of the corresponding acid chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with efficient gas scrubbing systems to handle the by-products. The use of thionyl chloride is preferred due to its effectiveness and relatively low cost .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethoxybenzoyl chloride undergoes various types of chemical reactions, primarily nucleophilic acyl substitution reactions. These include:
Hydrolysis: Reacts with water to form 3,4,5-trimethoxybenzoic acid and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a base like pyridine or sodium hydroxide to neutralize the hydrochloric acid formed.
Alcoholysis: Alcohols (e.g., methanol, ethanol) in the presence of a base such as pyridine.
Aminolysis: Amines (e.g., diethylamine, morpholine) under mild conditions
Major Products:
Hydrolysis: 3,4,5-Trimethoxybenzoic acid.
Alcoholysis: Corresponding esters (e.g., methyl 3,4,5-trimethoxybenzoate).
Aminolysis: Corresponding amides (e.g., N,N-diethyl-3,4,5-trimethoxybenzamide)
Scientific Research Applications
Organic Synthesis
Reagent in Organic Reactions
3,4,5-Trimethoxybenzoyl chloride is primarily used as a reagent in organic synthesis. It participates in nucleophilic acyl substitution reactions to produce various derivatives:
- Amides : Reacts with amines to form amides such as trimetozine from morpholine .
- Esters : Interacts with alcohols to yield corresponding esters like methyl 3,4,5-trimethoxybenzoate.
These reactions are crucial for developing pharmaceuticals and agrochemicals.
Table 1: Key Reactions Involving this compound
Reaction Type | Example Product | Notes |
---|---|---|
Amide | Trimetozine (from morpholine) | Used in medicinal chemistry |
Ester | Methyl 3,4,5-trimethoxybenzoate | Important for organic synthesis |
Hydrolysis | 3,4,5-trimethoxybenzoic acid | Shows reversibility |
Medicinal Chemistry
This compound serves as an important intermediate in synthesizing pharmaceutical compounds. One notable application is in producing Trimebutine Maleate, a gastrointestinal antispasmodic medication . This compound has been pivotal in treating gastrointestinal disorders since its introduction in the 1970s.
Case Study: Trimebutine Maleate Synthesis
The synthesis of Trimebutine Maleate involves several steps where this compound acts as a key building block. The process enhances the efficacy of the drug by modifying its pharmacokinetic properties.
Polymer Chemistry
In polymer chemistry, this compound is used to create specialty polymers and copolymers. Its ability to act as an acylating agent allows for the incorporation of methoxy groups into polymer backbones, which can modify physical properties such as solubility and thermal stability.
Table 2: Applications in Polymer Chemistry
Polymer Type | Application | Benefits |
---|---|---|
Specialty Polymers | Enhanced solubility and thermal properties | Improved performance in applications |
Biological Applications
Beyond synthetic applications, this compound is also employed in modifying biological molecules for research purposes. Its ability to form stable linkages with biomolecules makes it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxybenzoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon in the compound is highly electrophilic due to the presence of the electron-withdrawing chloride group. This makes it susceptible to attack by nucleophiles such as water, alcohols, and amines. The nucleophilic attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the chloride ion and form the final product .
Comparison with Similar Compounds
3,4,5-Trimethoxybenzoic acid: The parent acid from which 3,4,5-trimethoxybenzoyl chloride is derived.
3,4-Dimethoxybenzoyl chloride: Lacks one methoxy group compared to this compound.
4-Methoxybenzoyl chloride: Contains only one methoxy group at the 4 position
Uniqueness: this compound is unique due to the presence of three methoxy groups, which can influence its reactivity and the properties of the compounds derived from it. The electron-donating effect of the methoxy groups can stabilize certain intermediates and transition states, making it a valuable reagent in organic synthesis .
Biological Activity
3,4,5-Trimethoxybenzoyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride or oxalyl chloride. This process results in the formation of the acyl chloride derivative, which can be further utilized in various organic synthesis applications.
2.1 Antiproliferative Properties
Research indicates that derivatives of this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance:
- Compounds 3c and 3f : These derivatives showed IC50 values in the range of 0.21–6.0 nM across seven human cancer cell lines, significantly outperforming the reference compound CA-4 (IC50 values ranging from 4–3100 nM) .
- Cytotoxicity in Non-Cancer Cells : The same compounds displayed minimal cytotoxicity against peripheral blood lymphocytes (IC50 ~30 µM), suggesting selective action towards cancer cells .
Compound | IC50 (nM) | Cell Line |
---|---|---|
3c | 0.21 | Various |
3f | 0.40 | Various |
CA-4 | 4–3100 | Various |
The mechanism by which these compounds exert their antiproliferative effects is primarily through inhibition of tubulin polymerization. For example:
- Compound 3c : Demonstrated an IC50 of 0.75 µM in tubulin assembly assays, indicating its potency as a microtubule stabilizer compared to CA-4 .
3. Case Studies and Research Findings
Several studies have explored the biological activities associated with the 3,4,5-trimethoxybenzoyl group:
- Antitumor Activity : A study evaluated the antiproliferative effects of various derivatives against a panel of cancer cell lines and found that certain substitutions on the benzoyl group significantly influenced activity levels .
- CNS Activity : Compounds derived from this benzoyl chloride have shown potential as GABAA/BZ receptor agonists, suggesting possible applications in treating neurological disorders .
4. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- The presence of methoxy substituents on the aromatic ring has been linked to enhanced antiproliferative activity.
- Variations in substituents can lead to significant changes in potency; for example, replacing methoxy with ethoxy groups generally resulted in decreased activity .
5. Conclusion
This compound is a promising compound with significant biological activities, particularly in anticancer research. Its ability to selectively target cancer cells while exhibiting low toxicity to normal cells positions it as a valuable candidate for further development in therapeutic applications.
Future research should focus on detailed mechanistic studies and optimization of its derivatives to enhance efficacy and reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,4,5-Trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid?
- Answer : The compound is synthesized via chlorination of 3,4,5-trimethoxybenzoic acid using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux in anhydrous solvents like dichloromethane or toluene. The reaction is driven to completion by removing gaseous byproducts (HCl, SO₂). Purification involves recrystallization or vacuum distillation to achieve ≥97% purity .
Q. What analytical techniques are most effective for characterizing this compound?
- Answer : Key techniques include:
- NMR Spectroscopy : ¹H NMR shows methoxy protons as a singlet (δ 3.8–3.9 ppm) and aromatic protons (δ 6.9–7.1 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~165 ppm) .
- IR Spectroscopy : C=O stretching at ~1760 cm⁻¹ .
- Melting Point Analysis : Consistent with literature values (78°C) .
- HPLC : Validates purity using a C18 column with acetonitrile/water gradients .
Q. What safety precautions are critical when handling this compound?
- Answer : As a corrosive solid (UN 3261), handle in a fume hood with PPE (gloves, goggles). Avoid moisture to prevent hydrolysis to 3,4,5-trimethoxybenzoic acid. Store refrigerated in airtight containers. Neutralize spills with sodium bicarbonate. Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes .
Advanced Research Questions
Q. How do the electron-donating methoxy groups influence the compound’s reactivity in nucleophilic acyl substitution?
- Answer : The methoxy groups enhance electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the three methoxy substituents may slow reactions with bulky nucleophiles. Solvent optimization (e.g., THF) or catalysts (e.g., DMAP) can mitigate this .
Q. What strategies improve the yield of 4-(3,4,5-Trimethoxybenzoyl)morpholine derivatives?
- Answer : Use a 2-fold excess of morpholine in anhydrous dichloromethane with triethylamine (1.2 equiv) at 0–25°C. Slow reagent addition prevents overheating. Post-reaction, extract unreacted amine with dilute HCl and purify via column chromatography (silica gel, ethyl acetate/hexane). Yields >85% are achievable .
Q. How does the compound’s stability vary under different storage conditions?
- Answer : Stability tests show 90% purity retention after 6 months at 2–8°C in sealed, desiccated containers. Accelerated degradation (40°C/75% RH) reduces purity to <50% within 30 days. Monitor degradation via FTIR (C=O band shifts) and chloride ion titration .
Q. What mechanistic insights explain regioselectivity in Friedel-Crafts acylation using this compound?
- Answer : The electron-rich aromatic system directs electrophilic attack to para positions relative to methoxy groups. Steric constraints limit reactivity, favoring reactions with activated arenes (e.g., anisole). DFT studies indicate resonance stabilization from methoxy groups lowers activation energy for para substitution .
Q. How can researchers resolve discrepancies in reported melting points or spectral data?
- Answer : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Validate purity via HPLC and compare with NIST reference spectra. Recrystallization from dry ethanol yields consistent melting points (78°C) .
Q. What role does this compound play in synthesizing Trimetozine, and how are conditions optimized for scale-up?
- Answer : It reacts with morpholine (1:1 molar ratio) under basic conditions to form Trimetozine’s amide bond. Industrial scale-up uses continuous flow reactors with polymer-supported bases, reducing reaction time from 24 hours to <2 hours and achieving >95% conversion .
Q. What are the limitations of using this compound in peptide coupling reactions?
- Answer : Poor solubility in polar aprotic solvents (e.g., DMF) and competing hydrolysis reduce efficiency. Mitigate with activating agents (e.g., HOBt) at -20°C in THF or by forming mixed anhydrides with ethyl chloroformate .
Properties
IUPAC Name |
3,4,5-trimethoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHYMJLFRZAFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063507 | |
Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4521-61-3 | |
Record name | 3,4,5-Trimethoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4521-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4521-61-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.